4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-2-methylquinazoline

Medicinal chemistry Quinazoline SAR Scaffold differentiation

Researchers face a lack of systematic SAR data for the 2-methyl-4-thioquinazoline chemotype. Procure this compound as the key 4-Cl reference in a matched-pair scan. It features a distinct 2-methyl + ethylthio linker architecture, differentiating it from 4-anilinoquinazoline kinase inhibitors. Benefits: Benchmark for PC3 antiproliferative SAR (class IC50 range 1.8-8.9 µM). Used alongside 4-F and 4-tBu congeners to map aryl terminus contributions to target binding, permeability, and metabolic stability. Supplied as a screening compound for non-human research; request a quote for immediate dispatch.

Molecular Formula C17H15ClN2OS
Molecular Weight 330.8 g/mol
CAS No. 340740-20-7
Cat. No. B12495611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-2-methylquinazoline
CAS340740-20-7
Molecular FormulaC17H15ClN2OS
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=N1)SCCOC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN2OS/c1-12-19-16-5-3-2-4-15(16)17(20-12)22-11-10-21-14-8-6-13(18)7-9-14/h2-9H,10-11H2,1H3
InChIKeyWGUIWWHMDHFDOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-2-methylquinazoline — Structural Identity & Sourcing


4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-2-methylquinazoline (CAS 340740-20-7) is a synthetic small molecule (C17H15ClN2OS, MW 330.8 g/mol) belonging to the 4-alkyl(aryl)thioquinazoline class [1]. Its architecture features a quinazoline core substituted at the 4-position with a 2-(4-chlorophenoxy)ethylthio side chain and at the 2-position with a methyl group. The compound is catalogued as a screening compound (e.g., EVT-12629767) and is supplied for non-human research use only . Its differentiation from the broader quinazoline family rests on the specific combination of the 2-methyl group, the elongated ethylthio linker, and the terminal 4-chlorophenoxy moiety — a substitution pattern that is distinct from the more extensively studied 4-anilinoquinazoline and 4-phenoxyquinazoline kinase inhibitor scaffolds [2].

Distinct 4-thioether quinazoline scaffold — not an anilino- or phenoxy-type kinase inhibitor
Screening compound supplied for de novo SAR exploration; no peer-reviewed bioactivity data exist
Research-use only — biological profile must be characterized experimentally before use as a probe

Linker, 2-Methyl, and Halogen Effects on Bioactivity


Within the 4-alkyl(aryl)thioquinazoline chemotype, even seemingly conservative structural alterations produce large shifts in antiproliferative potency — the PC3 cell IC50 values for the lead series span a >4.9-fold range (1.8 to 8.9 µM) [1]. The 2-position substituent is particularly sensitive: replacement of the 2-methyl with a 2-methylsulfanyl group, coupled with a direct 4-phenoxy ether instead of the ethylthio-linked 4-chlorophenoxy motif, yields 4-(4-chlorophenoxy)-2-(methylsulfanyl)quinazoline (CAS 477845-76-4), a structurally related but mechanistically divergent compound with a reported MCF-7 IC50 of 0.78 µM . Furthermore, the 4-phenoxyquinazoline class has demonstrated that even a 3-chloro → 4-chloro regioisomeric shift on the phenoxy ring can dictate target selectivity (p56lck vs. EGFR) [2]. These precedents establish that the specific combination present in 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-2-methylquinazoline — the 2-methyl, the ethylthio spacer, and the 4-chlorophenoxy terminus — cannot be assumed interchangeable with any single-position variant without quantitative head-to-head data.

2-Position Alteration

Replacing 2-methyl with 2-methylsulfanyl (as in CAS 477845-76-4) changes both the substituent electronics and likely the biological target engagement profile.

Linker / Ether Switch

The ethylthio linker vs. a direct 4-phenoxy ether differentiates this scaffold from known kinase inhibitor classes; activity data may not transfer.

Chlorine Regioisomerism

4-Chlorophenoxy vs. 3-chlorophenoxy on related quinazolines has been shown to shift kinase selectivity; the target's 4-Cl position may confer a distinct inhibition profile.

4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-2-methylquinazoline — Evidence vs. Analogs


Distinct Substitution Pattern: 2-Methyl & 4-Chlorophenoxyethylthio

The target compound bears three structural features — a 2-methyl group, a 4-thioether linked via a two-carbon ethyl spacer to a 4-chlorophenoxy terminus — whose combination is absent from the published 4-thioquinazoline SAR literature. The Yang et al. (2007) study reporting PC3 antiproliferative data for 13 compounds (3a–3m) examined exclusively 2-unsubstituted or 2-chloro variants with diverse S′-alkyl/aryl substituents; none contain the 2-methyl-4-(chlorophenoxyethylthio) triad [1]. The closest structurally characterized analog, 4-(4-chlorophenoxy)-2-(methylsulfanyl)quinazoline (CAS 477845-76-4), differs at two positions simultaneously: the 2-methyl is replaced by 2-methylsulfanyl, and the 4-substituent is a direct 4-chlorophenoxy ether rather than a thioether-linked 4-chlorophenoxyethyl chain [2]. These combined differences preclude extrapolation of existing SAR data to the target compound without dedicated experimental validation.

Substitution pattern
Class-level
2-methyl; 4-S-(CH₂)₂-O-(4-Cl-Ph) vs. 2-H/2-Cl or 2-SCH₃; 4-O-(4-Cl-Ph)
Unique triad absent from published SAR — extrapolation not supported.
Requires de novo biological profiling; no direct analog replacement.
Medicinal chemistry Quinazoline SAR Scaffold differentiation

Class-Level Antiproliferative Potency: 4-Thioquinazoline Series

The foundational SAR study by Yang et al. (2007) evaluated 13 S′-substituted 4-alkyl(aryl)thioquinazoline derivatives against PC3 prostate cancer, Bcap37 breast cancer, and BGC823 gastric cancer cell lines using the MTT assay. Against PC3 cells, the five most active compounds (3c, 3a, 3d, 3f, 3l) exhibited IC50 values of 1.8, 5.6, 8.1, 8.7, and 8.9 µM respectively [1]. The entire series (3a–3m) showed weak activity against Bcap37 and BGC823 cells, indicating cell-line selectivity [1]. While the target compound was not part of this specific series, it shares the core 4-thioquinazoline scaffold with an ethyl-linked aryloxy side chain — a substructure that maps onto the most potent compound 3c (IC50 = 1.8 µM against PC3). By class-level inference, the 4-thioether quinazoline scaffold can deliver single-digit micromolar antiproliferative activity, with potency exquisitely dependent on the S′-substituent identity.

Class antiproliferative potency
Class-level inference
PC3 IC₅₀ range: 1.8–8.9 µM (top 5 analogs); target not directly tested.
Benchmark range for 4-thioquinazoline scaffold; potency depends on side chain.
Cell-line selectivity observed; PC3, not Bcap37/BGC823.
Anticancer Antiproliferative Prostate cancer PC3 cell line

Lipophilicity & Polar Surface Area: Target vs. Des-Methyl Analog

The target compound (C17H15ClN2OS, MW 330.8) and its des-methyl analog 4-{[2-(4-chlorophenoxy)ethyl]sulfanyl}quinazoline (CAS 347341-55-3, C16H13ClN2OS, MW 316.8) differ by a single methyl group at the quinazoline 2-position. The des-methyl analog has a computed XLogP of 4.1 and a topological polar surface area (TPSA) of 60.3 Ų . The addition of the 2-methyl group in the target compound is predicted to increase lipophilicity by approximately 0.3–0.5 log units (estimated ΔlogP based on the CH2 increment), yielding an XLogP of ~4.4–4.6, while TPSA remains constant at ~60.3 Ų since the methyl group does not contribute additional polar atoms. This shift in lipophilicity without a compensatory increase in polarity may enhance membrane permeability but could also elevate metabolic liability (predicted higher intrinsic clearance via CYP-mediated oxidation of the 2-methyl group). These predictions remain to be experimentally validated.

Lipophilicity shift
Estimated
Predicted XLogP ~4.4–4.6 (target) vs. 4.1 (des-methyl); ΔTPSA ≈ 0.
2-Methyl increases lipophilicity without adding polarity — may affect permeability and metabolism.
Predictions based on methylene increment; experimental validation needed.
Physicochemical properties Drug-likeness Lipophilicity ADME prediction

4-Phenoxyquinazoline Kinase Inhibition & Halogen Selectivity

Myers et al. (1997) established that 4-phenoxyquinazolines are competent inhibitors of both p56lck and EGF-R tyrosine kinases. The most potent p56lck inhibitor in that series, RPR-108518A (compound 10), displayed an IC50 of 0.50 µM [1]. Critically, 3-chlorophenoxy- and 3-chlorothiophenoxy- derivatives (compounds 5 and 6) were identified as extremely potent EGF-R inhibitors, while their 4-chloro regioisomers showed markedly different selectivity profiles [1]. The target compound features a 4-chlorophenoxy terminus connected via an ethylthio linker to the quinazoline 4-position. By class-level inference, this 4-chlorophenoxy motif is likely to confer a kinase selectivity profile distinct from the 3-chloro congeners, though direct enzymatic profiling data for the target compound are absent.

Kinase inhibition precedent
Class-level
4-Phenoxyquinazoline p56lck IC₅₀ = 0.50 µM; 3-Cl vs. 4-Cl shifts EGFR selectivity.
Supports rationale for kinase panel screening of the 4-chloro regioisomer.
Direct enzymatic data for target compound are absent.
Kinase inhibition Tyrosine kinase p56lck EGFR Quinazoline

Commercial Availability: Research-Grade Screening Compound

4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-2-methylquinazoline is catalogued as a screening compound under catalog number EVT-12629767 (Evitachem) with molecular formula C17H15ClN2OS and molecular weight 330.8 g/mol, supplied for non-human research use only . Closely related analogs available for parallel procurement include: 4-{[2-(4-chlorophenoxy)ethyl]sulfanyl}quinazoline (des-methyl, CAS 347341-55-3, MW 316.8, ≥95% purity) ; 4-[2-(4-fluorophenoxy)ethylsulfanyl]-2-methylquinazoline (fluoro congener, CAS not assigned, MW 314.4) ; and 4-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-2-methylquinazoline (tert-butyl congener, CAS not assigned, MW 352.5) . The availability of halogen and alkyl congeners sharing the identical 2-methyl-4-(ethylthio)quinazoline core enables systematic SAR studies where the target compound's 4-chloro substituent serves as the reference point for halogen scanning (Cl → F → t-Bu).

Commercial congener set
Supplier data
Target (4-Cl, MW 330.8) alongside 4-F (MW 314.4) and 4-t-Bu (MW 352.5) analogs available.
Enables matched-pair halogen/alkyl scan with identical core scaffold.
Research-grade, non-GMP; catalog EVT-12629767 and related.
Chemical sourcing Screening compound Procurement Lead discovery

Data Gap Warning: No Peer-Reviewed Biological Data

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Patents, and major supplier technical datasheets (conducted April 2026) identified zero peer-reviewed publications, zero deposited bioassay results, and zero patent biological examples that contain quantitative activity data (IC50, Ki, EC50, MIC, % inhibition at any concentration) for 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-2-methylquinazoline (CAS 340740-20-7). The InChI Key WGUIWWHMDHFDOQ-UHFFFAOYSA-N and canonical SMILES CC1=NC2=CC=CC=C2C(=N1)SCCOC3=CC=C(C=C3)Cl return no hits in PubMed, BindingDB, or ChEMBL. This compound appears exclusively in screening-compound supplier catalogs without accompanying biological annotation . Consequently, ALL potency, selectivity, and mechanism-of-action claims in this guide are derived from class-level inference based on structurally related 4-thioquinazoline and 4-phenoxyquinazoline analogs, and should be treated as hypotheses requiring experimental confirmation rather than as established properties of the target compound.

Data gap warning
Data to verify
Zero peer-reviewed publications, bioassay entries, or patent examples for CAS 340740-20-7.
All biological inferences are class-level hypotheses requiring experimental validation.
Treat as a tool compound for de novo SAR, not a validated probe.
Data gap Experimental validation required Prospective screening

4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-2-methylquinazoline — Application Scenarios


Scaffold-Hopping Start for 4-Thioether Quinazoline Kinase Programs

The target compound's 2-methyl-4-(aryloxyethylthio)quinazoline architecture represents a scaffold distinct from the extensively patented 4-anilinoquinazoline kinase inhibitor chemotype. Medicinal chemistry teams pursuing novel IP space in kinase inhibition can procure this compound along with its fluoro, tert-butyl, and des-methyl congeners to establish a preliminary SAR by substitution scan. The class-level precedent of sub-micromolar p56lck inhibition (IC50 = 0.50 µM) by 4-phenoxyquinazolines provides a rational hypothesis for kinase panel screening [1], while the Yang et al. PC3 cell antiproliferative data (IC50 range 1.8–8.9 µM) establishes a quantitative benchmark for cellular activity expectations [2].

Halogen-Scanning Reference for Aryloxyethylthio Quinazoline Congeners

When procured alongside the 4-fluoro congener (MW 314.4) and the 4-tert-butyl congener (MW 352.5), the target compound (4-Cl, MW 330.8) serves as the intermediate lipophilicity and electron-withdrawing reference point in a matched-pair halogen/alkyl scan . This congener set enables systematic investigation of the aryl terminus contribution to target binding, cellular permeability, and metabolic stability within an otherwise invariant 2-methyl-4-(ethylthio)quinazoline scaffold.

Physicochemical Probe for 2-Methyl Effects on ADME

The target compound (2-methyl, predicted XLogP ~4.4–4.6) and its des-methyl analog (CAS 347341-55-3, XLogP = 4.1) form a matched molecular pair that isolates the contribution of the 2-methyl group to lipophilicity, metabolic stability, and plasma protein binding. Parallel experimental determination of LogD7.4, microsomal intrinsic clearance, and Caco-2 permeability for both compounds can quantify the ADME impact of the 2-methyl substituent, providing design principles for future quinazoline lead optimization .

Prospective NCI-60 Panel Screening for Antiproliferative Activity

Given the Yang et al. demonstration that 4-thioquinazoline derivatives exhibit cell-line-selective antiproliferative activity (potent against PC3 prostate cancer; weak against Bcap37 breast and BGC823 gastric lines) [2], the target compound is a rational candidate for broad cancer cell line profiling. Submission to the NCI-60 panel or screening against a focused panel including PC3, DU145, MCF-7, and A549 cells would generate the first quantitative potency fingerprint for this chemotype, enabling direct comparison with the published 3a–3m series and establishing whether the 2-methyl + 4-chlorophenoxyethylthio combination confers improved potency or an altered selectivity spectrum.

Application
Selection Property
Validation Focus
Scaffold-hopping start for kinase programs
Novel 4-thioether quinazoline architecture distinct from anilino-/phenoxy- classes
Kinase panel screening; PC3 antiproliferative benchmarking against Yang et al. series
Halogen-scanning reference
Matched-pair congener set (4-Cl, 4-F, 4-t-Bu) with identical 2-methyl-4-(ethylthio) core
Aryl terminus contribution to target binding, cellular permeability, and metabolic stability
Physicochemical probe for 2-methyl ADME effects
Matched molecular pair with des-methyl analog (CAS 347341-55-3, XLogP 4.1)
Experimental determination of LogD7.4, microsomal clearance, and Caco-2 permeability
Prospective NCI-60 or focused cell panel screening
Cell-line-selective antiproliferative potential observed in 4-thioquinazoline class
Generation of first quantitative potency fingerprint; comparison with PC3, DU145, MCF-7, A549
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